[(2-Methoxy-3-pyridyl)methyl]azide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-(azidomethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H8N4O/c1-12-7-6(5-10-11-8)3-2-4-9-7/h2-4H,5H2,1H3 |
InChI Key |
YXXJBPOTNCNSKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)CN=[N+]=[N-] |
Origin of Product |
United States |
Methodologies for the Synthesis of 2 Methoxy 3 Pyridyl Methyl Azide
Nucleophilic Substitution Reactions for Azide (B81097) Formation
Nucleophilic substitution provides a direct and widely utilized method for the formation of organic azides. This approach typically involves the reaction of an organohalide precursor with an azide salt, leading to the displacement of the halide and the formation of a new carbon-nitrogen bond.
Displacement of Halogenated Precursors with Azide Sources
The synthesis of [(2-Methoxy-3-pyridyl)methyl]azide via nucleophilic substitution commences with a suitable halogenated precursor, such as 3-(halomethyl)-2-methoxypyridine. The most common halogenated precursors for this type of reaction are the chloro- or bromo-derivatives due to their reactivity and relative stability. For instance, 3-(bromomethyl)-2-methoxypyridine (B1527651) serves as an excellent electrophile for the introduction of the azide group.
The reaction proceeds by treating the halogenated precursor with an azide source, most commonly sodium azide (NaN₃). The azide anion (N₃⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon of the pyridyl methyl halide and displacing the halide leaving group.
A representative reaction is the conversion of methyl bromoacetate (B1195939) to methyl azidoacetate, which is accomplished by reacting methyl bromoacetate with sodium azide. orgsyn.org This transformation highlights the general principle of displacing a halide with an azide. The synthesis of various azido-containing heterocycles often employs this fundamental reaction. nih.govnih.gov
Detailed research findings on the direct synthesis of this compound are not extensively reported in publicly available literature. However, the synthesis of the precursor 2-bromo-3-methoxypyridine (B21398) has been documented. google.com This precursor could then be subjected to further reactions to introduce the methyl group at the 3-position, followed by halogenation to yield the necessary 3-(halomethyl)-2-methoxypyridine intermediate.
| Precursor | Azide Source | Solvent | Typical Conditions |
| 3-(Bromomethyl)-2-methoxypyridine | Sodium Azide (NaN₃) | Dimethylformamide (DMF), Acetonitrile (B52724) | Room temperature to gentle heating |
| 3-(Chloromethyl)-2-methoxypyridine | Sodium Azide (NaN₃) | Dimethylformamide (DMF), Acetone (B3395972) | Room temperature to gentle heating |
This table represents plausible reaction conditions based on general principles of nucleophilic substitution for azide synthesis.
Mechanistic Considerations in Sₙ2 Azide Synthesis
The nucleophilic substitution reaction for the synthesis of this compound from its halogenated precursor is expected to proceed via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. In this mechanism, the azide nucleophile attacks the carbon atom bearing the halogen from the backside, leading to a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. As the new carbon-azide bond forms, the carbon-halogen bond breaks, resulting in the inversion of stereochemistry at the carbon center if it is chiral. For a primary benzylic-type halide like 3-(halomethyl)-2-methoxypyridine, the Sₙ2 pathway is highly favored due to the low steric hindrance at the reaction center.
The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate (the halogenated precursor) and the nucleophile (the azide). The nature of the leaving group is also a critical factor; bromide is generally a better leaving group than chloride, leading to faster reaction rates.
Optimization of Reaction Parameters and Solvent Systems for Azide Formation
The efficiency of the azide formation via nucleophilic substitution can be significantly influenced by the reaction parameters. Key factors to consider for optimization include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.
Solvent Systems: Polar aprotic solvents are generally preferred for Sₙ2 reactions involving anionic nucleophiles like azide. Solvents such as dimethylformamide (DMF), acetonitrile, and acetone are effective because they can solvate the cation (e.g., Na⁺) while leaving the azide anion relatively "naked" and highly nucleophilic. Protic solvents, such as water or alcohols, can solvate the azide anion through hydrogen bonding, which reduces its nucleophilicity and can lead to slower reaction rates.
Reaction Temperature: The reaction is often carried out at room temperature. However, if the reaction is sluggish, gentle heating can be applied to increase the rate. The thermal stability of the starting material and the product must be considered, as organic azides can be thermally sensitive.
Stoichiometry: A slight excess of the azide source (e.g., 1.1 to 1.5 equivalents of sodium azide) is typically used to ensure complete conversion of the halogenated precursor.
| Parameter | Effect on Reaction | Optimized Conditions (General) |
| Solvent | Influences nucleophilicity of azide and solubility of reagents. | Polar aprotic (e.g., DMF, Acetonitrile) |
| Temperature | Affects reaction rate. | Room temperature to 50°C |
| Concentration | Higher concentrations can increase reaction rate. | 0.1 M to 1 M substrate concentration |
| Leaving Group | Better leaving group (I > Br > Cl) increases rate. | Bromo- or Iodo-precursor preferred |
This table provides a general guide for the optimization of reaction parameters for Sₙ2 azide synthesis.
Mitsunobu-Type Reactions for Azide Generation
The Mitsunobu reaction offers an alternative and powerful method for the synthesis of azides from alcohols. organic-chemistry.orgwikipedia.org This reaction allows for the conversion of a primary or secondary alcohol into an azide with inversion of stereochemistry.
Conversion of Alcohol Precursors to Azides
In the context of synthesizing this compound, the corresponding alcohol precursor, (2-Methoxy-3-pyridyl)methanol, would be the starting material. The Mitsunobu reaction activates the hydroxyl group of the alcohol, making it a good leaving group that can be subsequently displaced by an azide nucleophile.
The use of hydrazoic acid (HN₃) or its synthetic equivalents as the nucleophile in a Mitsunobu reaction allows for the direct conversion of an alcohol to an azide. nih.gov For instance, the conversion of an alcohol to an azide using diphenylphosphoryl azide (DPPA) as the azide source under Mitsunobu conditions has been successfully employed in the synthesis of various complex molecules. nih.gov
Reagent Systems and Reaction Conditions in Mitsunobu Azidation
A typical Mitsunobu reaction for azide formation involves the use of a phosphine (B1218219), an azodicarboxylate, and an azide source.
Reagent System:
Phosphine: Triphenylphosphine (B44618) (PPh₃) is the most commonly used phosphine.
Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are frequently employed as the activators.
Azide Source: Hydrazoic acid (HN₃), often generated in situ, or diphenylphosphoryl azide (DPPA) can be used as the azide nucleophile.
The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at temperatures ranging from 0 °C to room temperature. The order of addition of reagents can be crucial for the success of the reaction. Often, the alcohol and triphenylphosphine are dissolved in the solvent, followed by the addition of the azide source and then the slow, dropwise addition of the azodicarboxylate at a reduced temperature.
| Component | Example Reagent | Role in Reaction |
| Alcohol | (2-Methoxy-3-pyridyl)methanol | Substrate |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Oxidizing agent, facilitates phosphonium (B103445) salt formation |
| Azide Source | Diphenylphosphoryl azide (DPPA) | Nucleophile |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, aprotic reaction medium |
This table outlines a typical reagent system for a Mitsunobu azidation reaction.
The reaction proceeds with the formation of a betaine (B1666868) from the reaction of the phosphine and the azodicarboxylate. This betaine then deprotonates the azide source (if HN₃ is used) and activates the alcohol by forming an oxyphosphonium salt. Finally, the azide anion displaces the activated hydroxyl group in an Sₙ2 fashion, leading to the desired azide product with inversion of configuration.
Alternative Synthetic Strategies for Pyridyl Azides
Several alternative strategies exist for the synthesis of pyridyl azides, depending on the available starting material. These methods primarily involve the functional group interconversion of a pre-existing pyridine (B92270) derivative.
From Pyridyl Alcohols: Primary and secondary pyridyl alcohols can be directly converted to the corresponding azides. The Mitsunobu reaction, using hydrazoic acid or a safer alternative like diphenyl phosphorazidate (DPPA), is a versatile method that proceeds with inversion of stereochemistry wikipedia.orgchemicalbook.com. Another approach involves the use of DPPA with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) chemicalbook.com. These methods are particularly useful when starting from a pyridylmethanol derivative.
From Pyridyl Halides: The substitution of a halide (chloride, bromide, or iodide) on a side chain, such as a pyridylmethyl group, with sodium azide is a common and straightforward method cam.ac.uk. For the synthesis of aryl azides where the azide group is directly attached to the pyridine ring, nucleophilic aromatic substitution can be employed, sometimes requiring copper catalysis, especially for less reactive aryl halides prepchem.com.
From Pyridylamines: Aryl azides can be prepared from the corresponding primary anilines. The process involves diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment of the diazonium salt with sodium azide yields the aryl azide wikipedia.org. Modern variations may use diazo-transfer reagents like nonaflyl azide for a more direct conversion from primary amines digitellinc.com.
Table 2: Comparison of Alternative Synthetic Strategies for Pyridyl Azides
| Starting Material | Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Pyridyl Alcohol | Mitsunobu Reaction | Triphenylphosphine, DIAD/DEAD, DPPA/HN₃ | Good for stereochemical control (inversion) wikipedia.orgchemicalbook.com. | Can be difficult to separate phosphine oxide byproducts chemicalbook.com. |
| Pyridyl Halide (Alkyl) | Nucleophilic Substitution | Sodium Azide (NaN₃) | Simple, high-yielding, readily available reagents cam.ac.uk. | Requires a halide precursor. |
| Pyridyl Halide (Aryl) | Catalytic Coupling | NaN₃, Copper(I) catalyst, ligand | Effective for direct attachment to the pyridine ring prepchem.com. | Requires catalyst and potentially higher temperatures. |
Purification and Isolation Methodologies for this compound
The purification of organic azides like this compound requires careful consideration due to their energetic nature. Low molecular weight azides, in particular, can be unstable and potentially explosive, necessitating specific handling protocols ucsb.eduwikipedia.org.
Recommended Purification Techniques:
Extraction and Precipitation: After the reaction, an initial workup typically involves quenching the reaction mixture and performing a liquid-liquid extraction to separate the crude product into an organic layer. The product can then be washed with brine to remove residual water-soluble impurities. If the azide is a solid, it may be purified by precipitation or recrystallization from an appropriate solvent system. This should be done at low temperatures.
Column Chromatography: Silica gel column chromatography can be used for the purification of organic azides, but caution is advised ucsb.eduprepchem.com. It is crucial to ensure the azide is sufficiently stable; a general guideline suggests a carbon-to-nitrogen ratio that favors stability ucsb.edu. The use of flash chromatography is common.
Methods to Avoid:
Distillation and Sublimation: Due to the risk of decomposition and explosion upon heating, distillation and sublimation are generally not recommended for purifying organic azides, especially those that have not been proven to be thermally stable ucsb.edurochester.edu.
Modern and Safety-Enhanced Approaches:
Flow Chemistry: Continuous flow processing is an increasingly adopted method for the synthesis of potentially hazardous compounds like organic azides. In a flow reactor, small amounts of reagents are continuously mixed and reacted, minimizing the volume of energetic material present at any given time. This approach often allows for the generation and immediate use of the azide in a subsequent reaction step without isolation, thereby enhancing safety cam.ac.ukdigitellinc.com.
Table 3: Summary of Purification Methodologies
| Method | Suitability for this compound | Key Considerations |
|---|---|---|
| Liquid-Liquid Extraction | High | Standard and safe initial workup step. |
| Precipitation/Crystallization | High (if solid) | Good for obtaining pure solid product; should be performed at low temperatures. |
| Column Chromatography | Moderate to High | Requires assessment of thermal stability. Avoid overheating from solvent elution ucsb.edu. |
| Distillation/Sublimation | Not Recommended | High risk of explosive decomposition due to thermal stress ucsb.edurochester.edu. |
Chemical Reactivity and Transformation Pathways of 2 Methoxy 3 Pyridyl Methyl Azide
Azide (B81097) Functional Group Reactivity in Pyridyl Systems
The azide functional group is a versatile moiety in organic synthesis, known for its participation in a wide array of chemical transformations. In the context of [(2-Methoxy-3-pyridyl)methyl]azide, the electronic nature of the pyridine (B92270) ring and its substituents significantly modulates the azide's reactivity. The pyridine ring is inherently electron-deficient, which can influence the stability and reaction kinetics of the attached azidomethyl group. However, the presence of an electron-donating methoxy (B1213986) group at the 2-position of the pyridine ring can partially mitigate this electron-withdrawing effect. This electronic modulation is crucial in determining the compound's behavior in reactions such as 1,3-dipolar cycloadditions and reductions. The nitrogen atom of the pyridine ring can also play a direct role by coordinating with metal catalysts, thereby influencing the regioselectivity and rate of catalyzed reactions. Organic azides are known to be valuable intermediates for the construction of diverse nitrogen-containing heterocycles. jenabioscience.com
Cycloaddition Reactions Involving this compound
1,3-Dipolar cycloaddition reactions are a hallmark of azide chemistry, providing an efficient route to synthesize 1,2,3-triazole rings. uchicago.edusci-rad.comwikipedia.org This class of reactions is particularly important for creating complex molecular architectures and for applications in bioconjugation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a "click chemistry" reaction, renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity. url.edunih.gov When this compound is reacted with a terminal alkyne in the presence of a copper(I) catalyst, the exclusive formation of the 1,4-disubstituted triazole isomer is anticipated. nih.govjenabioscience.com This reaction is generally characterized by high yields and tolerance to a broad spectrum of functional groups. nih.gov
Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
| Alkyne Reactant | Copper Catalyst System | Typical Solvent(s) | Expected Major Product |
| Phenylacetylene | Cu(I) generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate) | t-BuOH/H₂O or DMF | 1,4-disubstituted 1,2,3-triazole |
| Propargyl Alcohol | Pre-formed Cu(I) salt (e.g., CuI) | THF or CH₂Cl₂ | 1,4-disubstituted 1,2,3-triazole |
| Ethyl Propiolate | Cu(I) complex with a stabilizing ligand (e.g., TBTA) | Various organic solvents | 1,4-disubstituted 1,2,3-triazole |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) provides a powerful, metal-free alternative for the synthesis of triazoles. wikipedia.orgresearchgate.net This reaction leverages the high reactivity of strained cyclooctynes, which readily undergo cycloaddition with azides without the need for a catalyst. jenabioscience.comresearchgate.net SPAAC is especially advantageous in biological settings where the cytotoxicity of copper is a concern. The reaction of this compound with various strained alkynes is expected to proceed efficiently. wikipedia.orgresearchgate.net
Table 2: Common Strained Alkynes Used in SPAAC and Their General Reactivity
| Strained Alkyne | Common Acronym | General Reaction Rate with Azides |
| Dibenzocyclooctyne | DBCO | Fast |
| Bicyclononyne | BCN | Moderate to Fast |
| Azodibenzocyclooctyne | ADIBO | Very Fast |
Influence of 2-Methoxy-3-pyridyl Moiety on Regioselectivity and Reaction Kinetics
In uncatalyzed thermal cycloadditions between azides and alkynes, a mixture of 1,4- and 1,5-regioisomers is typically formed. nih.gov The electronic properties of the 2-methoxy-3-pyridyl group are expected to exert an influence on the regiochemical outcome of such reactions. The electron-donating methoxy group, by increasing the electron density on the pyridine ring, could subtly favor the formation of one regioisomer over the other.
In the case of CuAAC, the regioselectivity is dictated by the copper catalyst, leading almost exclusively to the 1,4-isomer. nih.govjenabioscience.com The kinetics of the reaction, however, could be influenced by the pyridine nitrogen. Coordination of the pyridyl nitrogen to the copper center is a possibility that could either enhance or retard the reaction rate compared to a simple benzylic azide, depending on the specific ligand environment of the copper catalyst. jenabioscience.com For SPAAC reactions, the electronic nature of the azide substituent generally has a less pronounced effect on the reaction rate compared to the strain of the cyclooctyne. wikipedia.org
Reduction of the Azide Group to Amine Functionality
The transformation of the azido (B1232118) group in this compound to the corresponding primary amine, (2-methoxypyridin-3-yl)methanamine, is a crucial synthetic step that opens up further functionalization possibilities. Several reliable methods are available for this reduction.
The Staudinger reduction is a very mild method that employs a phosphine (B1218219), such as triphenylphosphine (B44618), to convert the azide to an iminophosphorane, which is then hydrolyzed to the amine. uchicago.edusci-rad.comprepchem.com This reaction is highly chemoselective and is compatible with a wide range of other functional groups.
Catalytic hydrogenation is another common and efficient method, typically utilizing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. While effective, care must be taken to control the reaction conditions to avoid the over-reduction of the pyridine ring itself.
Reductions using metal hydrides, such as lithium aluminum hydride (LiAlH₄), are also possible, though they are generally less chemoselective than the other methods. Milder reducing systems, for example, sodium borohydride (B1222165) in the presence of a catalyst like tin(IV) 1,2-benzenedithiolate, can also be employed for the chemoselective reduction of azides. researchgate.net
Table 3: Common Reagents for the Reduction of Azides to Amines
| Reduction Method | Reagent(s) | Typical Solvents | Key Features |
| Staudinger Reduction | Triphenylphosphine (PPh₃), followed by H₂O | THF, Dioxane | Extremely mild, high functional group tolerance |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methanol, Ethanol, Ethyl Acetate | High yielding, clean reaction, potential for pyridine ring reduction |
| Metal Hydride Reduction | LiAlH₄ or NaBH₄ with additives | THF, Diethyl Ether | Powerful reducing agents, may lack chemoselectivity |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol, Ethanol | Avoids the use of H₂ gas, generally mild conditions |
Other Heterocyclic Annulation Reactions
The azide functionality serves as a valuable precursor for the construction of various heterocyclic systems beyond triazoles. While this compound lacks an appropriately positioned reactive group for a simple intramolecular cyclization, it can be a key building block in more elaborate annulation strategies. For instance, the amine product from the azide reduction can undergo subsequent condensation reactions to form a variety of fused heterocyclic structures.
Furthermore, thermal or photochemical decomposition of the azide can lead to the formation of a highly reactive nitrene intermediate. This transient species can undergo a range of reactions, including C-H insertion and cycloaddition reactions, to generate novel heterocyclic frameworks. However, these reactions can sometimes suffer from a lack of selectivity.
Computational and Theoretical Investigations of 2 Methoxy 3 Pyridyl Methyl Azide
Electronic Structure Elucidation and Quantum Chemical Calculations (e.g., Density Functional Theory)
The electronic structure of [(2-Methoxy-3-pyridyl)methyl]azide is fundamentally governed by the interplay between the pyridine (B92270) ring, the methoxy (B1213986) group, and the azidomethyl substituent. Density Functional Theory (DFT) calculations, a common method for such investigations, would be instrumental in elucidating the optimized molecular geometry, charge distribution, and vibrational frequencies of the compound. nih.govnih.gov
Based on studies of related molecules, the pyridine ring is expected to be largely planar. The methoxy group attached to the pyridine ring introduces electronic effects through both induction and resonance. The oxygen atom, being highly electronegative, withdraws electron density inductively. Conversely, the lone pairs on the oxygen can participate in resonance with the pyridine π-system, donating electron density. The net effect of the methoxy group on the electronic landscape of the pyridine ring is a subtle balance of these opposing forces.
The azido (B1232118) group (-N₃) is a unique functional group with a linear or near-linear arrangement of the three nitrogen atoms. This group is known to be a weak electron-withdrawing group. The attachment of the azide (B81097) via a methylene (B1212753) (-CH₂-) linker to the pyridine ring somewhat isolates the azide's electronic influence from the aromatic system, though some inductive effects will persist.
DFT calculations on analogous substituted pyridines have shown that the B3LYP functional with a 6-311G(d,p) basis set can provide reliable results for molecular geometry and electronic properties. nih.gov For this compound, such calculations would likely predict specific bond lengths and angles, providing a quantitative picture of the molecule's ground state structure.
Table 1: Predicted Key Geometric Parameters of this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) | Rationale based on Analogous Systems |
| C-O (methoxy) bond length | ~1.36 Å | Typical for aryl-methoxy ethers. |
| N-N (azide) bond lengths | Nα-Nβ ~1.24 Å, Nβ-Nγ ~1.13 Å | Characteristic of an organic azide. |
| Pyridine C-N bond lengths | ~1.34 Å | Typical for pyridine rings. |
| Dihedral angle (Pyridine-O-CH₃) | ~0° or ~180° | Methoxy group tends to be coplanar with the aromatic ring to maximize resonance. acs.org |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy and spatial distribution of these orbitals dictate how the molecule will interact with other chemical species.
For this compound, the HOMO is expected to be predominantly located on the electron-rich pyridine ring and the methoxy group, which possess π-orbitals and lone pairs of electrons. The LUMO, on the other hand, is likely to be centered on the pyridine ring's π* anti-bonding orbitals and may have contributions from the azide group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. irjweb.comresearchgate.net
Table 2: Predicted Frontier Orbital Characteristics of this compound (Illustrative)
| Orbital | Predicted Energy (Illustrative) | Primary Localization | Implied Reactivity |
| HOMO | -6.5 eV | Pyridine ring, Methoxy group | Site for electrophilic attack. |
| LUMO | -1.2 eV | Pyridine ring (π*), Azide group | Site for nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | - | Indicates moderate kinetic stability. |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the methoxymethyl and azidomethyl groups allows for multiple conformations of this compound. Conformational analysis, often performed using both quantum chemical calculations and molecular dynamics (MD) simulations, is essential to identify the most stable conformers and the energy barriers between them. acs.orgresearchgate.net
The rotation around the C2-O bond of the methoxy group and the C3-C(methylene) bond are the primary degrees of freedom. Studies on methoxy-substituted pyridines suggest that the most stable conformation has the methoxy group coplanar with the pyridine ring to facilitate π-conjugation. acs.org The rotational barrier for the methoxy group can be influenced by steric hindrance from the adjacent azidomethyl group at the 3-position.
Molecular dynamics simulations could provide insights into the dynamic behavior of the molecule in different environments. nih.govresearchgate.net By simulating the molecule's motion over time, one can observe conformational changes, intramolecular interactions, and how the molecule interacts with solvent molecules. This would be particularly useful for understanding how the molecule might behave in a biological system or in solution.
Solvation Effects and Stability Studies
The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. youtube.comkhanacademy.org For this compound, polar solvents are expected to stabilize the molecule more effectively than non-polar solvents due to dipole-dipole interactions with the polar pyridine ring, methoxy group, and azide group.
Studies on azidopyridines have shown that the electronic absorption spectra are sensitive to the solvent polarity, indicating significant solvent-solute interactions. nih.gov The stability of organic azides is a critical consideration, as many are known to be thermally unstable and potentially explosive. stanford.eduucsb.edu The stability is often related to the carbon-to-nitrogen ratio; a higher ratio generally indicates greater stability. stanford.edu While this compound has a relatively high carbon and oxygen to nitrogen ratio, suggesting it may be more stable than smaller organic azides, care must always be taken when handling such compounds.
Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effects of a solvent on the molecule's properties. These calculations could predict how the HOMO-LUMO gap, dipole moment, and conformational preferences change in different solvents.
Comparative Theoretical Analysis with Related Azide Systems
To better understand the unique properties of this compound, it is useful to compare it with related azide systems. For instance, a comparison with phenyl azide would highlight the influence of the pyridine nitrogen and the methoxy group. The pyridine nitrogen introduces a permanent dipole and alters the π-electron distribution compared to a benzene (B151609) ring.
A comparison with 2-azidopyridine (B1249355) and 3-azidopyridine (B1254633) would reveal the effect of the methylene spacer and the methoxy group. In 2- and 3-azidopyridine, the azide group is directly attached to the aromatic ring, leading to stronger electronic coupling. nih.gov The methylene linker in this compound will dampen this direct electronic interaction.
Furthermore, comparing this compound with other substituted benzyl (B1604629) azides would provide insights into the role of the heterocyclic ring versus a simple benzene ring. The pyridine ring's ability to act as a hydrogen bond acceptor and its different electronic properties would likely lead to distinct reactivity and interaction profiles. nih.gov
Advanced Spectroscopic and Chromatographic Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the precise connectivity of atoms in the [(2-Methoxy-3-pyridyl)methyl]azide molecule.
¹H NMR: Proton NMR would be expected to reveal distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂-) bridge, and the methoxy (B1213986) (-OCH₃) group. The chemical shifts, integration values, and coupling patterns of these signals would provide critical information about their chemical environment and spatial relationships.
¹³C NMR: Carbon-13 NMR would complement the proton data by identifying all unique carbon atoms in the molecule, including those in the pyridine ring, the methylene group, and the methoxy group.
A hypothetical data table for the expected NMR signals is presented below for illustrative purposes, based on general principles of NMR spectroscopy.
| Atom | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |
| Methoxy (-OCH₃) Protons | 3.8 - 4.0 | 55 - 60 |
| Methylene (-CH₂-) Protons | 4.3 - 4.7 | 50 - 55 |
| Pyridine Ring Protons | 7.0 - 8.5 | 110 - 160 |
This table is a theoretical representation and does not reflect experimentally determined data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy would be instrumental in identifying the key functional groups present in this compound. The azide (B81097) group (-N₃) would exhibit a strong, characteristic absorption band, which is a key diagnostic feature.
Key expected IR absorption bands would include:
A strong, sharp peak around 2100 cm⁻¹ corresponding to the asymmetric stretching vibration of the azide functional group.
Stretching vibrations for the C-O bond of the methoxy group.
Aromatic C=C and C=N stretching vibrations from the pyridine ring.
C-H stretching vibrations from the aromatic ring and the methyl/methylene groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
To definitively determine the three-dimensional arrangement of atoms in the solid state, X-ray crystallography would be the method of choice. While obtaining suitable crystals of the parent azide might be challenging, the synthesis and crystallization of a stable derivative could provide invaluable structural information. For instance, a common derivative could be formed via a [3+2] cycloaddition reaction of the azide with an alkyne to yield a triazole, which often crystallizes more readily. Studies on related pyridine derivatives have successfully utilized this technique to elucidate their molecular geometries. researchgate.netresearchgate.netnih.gov
Chromatographic Purity Assessment
The purity of this compound would be assessed using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of organic compounds. A suitable method would be developed using a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, likely with a UV detector set to an appropriate wavelength to detect the pyridine ring.
Gas Chromatography (GC): Depending on the volatility and thermal stability of the compound, GC could also be used for purity analysis.
Applications As a Synthetic Building Block and Synthon in Complex Molecule Assembly
Construction of Triazole-Containing Architectures
No specific research is available on the use of [(2-Methoxy-3-pyridyl)methyl]azide for the construction of triazole-containing architectures.
Role in the Synthesis of Heterocyclic Compounds
There is no published data detailing the role of this compound in the synthesis of other heterocyclic compounds.
Precursor for Nitrogen-Containing Ligands and Materials
Information regarding the application of this compound as a precursor for nitrogen-containing ligands and materials is not available in the scientific literature.
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Approaches for [(2-Methoxy-3-pyridyl)methyl]azide
The synthesis of this compound is foundational to its exploration. While standard methods for introducing an azide (B81097) group, such as nucleophilic substitution of a corresponding halide or mesylate with sodium azide, are likely applicable, future research should focus on developing more efficient, safer, and versatile synthetic routes.
One promising avenue is the application of flow chemistry. The in-situ generation and immediate use of potentially hazardous reagents like methyl azide can be safely managed in a continuous flow system. nih.gov This approach minimizes the accumulation of explosive intermediates and allows for precise control over reaction parameters, often leading to higher yields and purity. nih.gov A prospective flow synthesis could involve the reaction of 2-methoxy-3-(chloromethyl)pyridine with sodium azide in a microreactor, potentially offering a safer and more scalable production method.
Another area for development is the use of multicomponent reactions (MCRs). MCRs, such as the Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, allow for the construction of complex heterocyclic systems in a single step from simple starting materials. mdpi.com Research into novel MCRs that could directly assemble the functionalized pyridine (B92270) core with the methylazide group, or a precursor, would represent a significant advancement in synthetic efficiency. mdpi.com
Furthermore, the development of late-stage functionalization techniques could provide access to this compound from more readily available pyridine derivatives. This could involve C-H activation strategies to introduce the azidomethyl group directly onto the pyridine ring, bypassing the need for pre-functionalized starting materials.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Flow Chemistry | Enhanced safety, scalability, precise control, higher yields. | Optimization of reactor design, residence time, and reagent mixing for the azidation of 2-methoxy-3-(halomethyl)pyridine. |
| Multicomponent Reactions | High atom economy, reduced step count, molecular diversity. | Design of novel MCRs that incorporate an azidomethylating agent to build the target structure in one pot. |
| Late-Stage C-H Azidomethylation | Increased synthetic efficiency, access from common precursors. | Development of selective catalysts for the direct introduction of the -CH₂N₃ group at the 3-position of 2-methoxypyridine. |
Exploration of Underutilized Reactivity Pathways
The azide functional group is renowned for its diverse reactivity, which remains largely unexplored for this compound. Future research should venture beyond the common click and Staudinger reactions to unlock novel molecular architectures.
One key area is the investigation of intramolecular reactions. The proximity of the azidomethyl group to the pyridine nitrogen and the methoxy (B1213986) group could enable unique cyclization pathways upon thermal or photochemical activation. For instance, decomposition of the azide to a highly reactive nitrene could potentially lead to intramolecular C-H insertion or cyclization onto the pyridine ring, forming novel fused heterocyclic systems.
The reactivity of the pyridine ring itself, modulated by the electron-donating methoxy group and the azidomethyl substituent, also warrants investigation. The methoxy group at the 2-position is known to influence the electronic properties of the pyridine core, potentially directing substitution reactions to specific positions. researchgate.net Exploring electrophilic and nucleophilic aromatic substitution reactions on the pyridine ring of this compound could yield a library of new functionalized derivatives with diverse properties.
Additionally, the participation of this compound in transition-metal-catalyzed reactions is a promising field. For example, rhodium- or ruthenium-catalyzed reactions of azides are known to produce a variety of nitrogen-containing products. Investigating such reactions with this specific substrate could lead to the discovery of novel catalytic transformations.
| Reactivity Pathway | Potential Products | Research Direction |
| Intramolecular Nitrene Reactions | Fused bicyclic heterocycles, annulated pyridines. | Photochemical and thermal decomposition studies to probe cyclization and rearrangement pathways. |
| Pyridine Ring Functionalization | Substituted pyridyl azides with novel electronic and steric properties. | Investigation of electrophilic/nucleophilic aromatic substitution reactions and their regioselectivity. |
| Transition-Metal Catalysis | Diverse nitrogen-containing heterocycles, amination products. | Screening of various transition metal catalysts (e.g., Rh, Ru, Pd) to explore novel transformations of the azide group. |
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery. For this compound, advanced computational modeling can provide invaluable insights.
Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structure of the molecule. This can help in understanding the influence of the methoxy group on the pyridine ring's aromaticity and the reactivity of the azide. nih.gov Computational studies on methoxy-substituted tyramine (B21549) derivatives have already demonstrated the utility of such approaches in understanding structure-activity relationships. nih.govmdpi.com
Furthermore, computational modeling can be used to predict the outcomes of various reactions. For example, transition state theory calculations can help to elucidate the mechanisms of potential intramolecular reactions of the corresponding nitrene, predicting the most likely cyclization products. Similarly, modeling the interaction of this compound with different catalysts can aid in the rational design of new synthetic methodologies.
Machine learning algorithms could also be trained on datasets of known azide reactions to predict the reactivity of this specific compound under various conditions, potentially identifying novel and unexpected transformations. nih.gov This predictive power can save significant experimental time and resources.
| Computational Method | Predicted Properties/Outcomes | Potential Impact |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energetics. | Understanding of structure-reactivity relationships, prediction of reaction feasibility. |
| Transition State Modeling | Reaction mechanisms, activation barriers, product selectivity. | Rational design of experiments for novel intramolecular reactions. |
| Machine Learning | Prediction of reactivity in various chemical environments. | Accelerated discovery of new reactions and applications for the compound. |
Integration into Sustainable and Green Chemistry Methodologies
The principles of green chemistry are becoming increasingly important in modern chemical synthesis. Future research on this compound should prioritize the integration of sustainable practices.
This includes the use of environmentally benign solvents, such as water or deep eutectic solvents, in its synthesis and subsequent reactions. beilstein-journals.org The development of catalytic, rather than stoichiometric, synthetic methods will also be crucial for improving the atom economy and reducing waste. For instance, developing a catalytic method for the direct azidation of a C-H bond would be a significant green advancement.
The use of microwave-assisted synthesis is another green approach that can often reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. nih.gov Exploring microwave-assisted protocols for the synthesis and reactions of this compound could lead to more efficient and sustainable chemical processes.
Furthermore, designing synthetic routes that utilize renewable starting materials would enhance the green credentials of this compound and its derivatives. The broader push towards sustainable chemistry in the synthesis of pyridine derivatives provides a strong framework for this research direction. researchgate.net
| Green Chemistry Principle | Application to this compound | Expected Benefit |
| Use of Greener Solvents | Employing water, ethanol, or deep eutectic solvents in synthesis. | Reduced environmental impact and potential for easier product isolation. |
| Catalysis | Developing catalytic C-H azidation or catalytic azide transformations. | Higher atom economy, reduced waste, and milder reaction conditions. |
| Energy Efficiency | Utilizing microwave irradiation for synthesis and reactions. | Faster reactions, lower energy consumption, and potentially higher yields. |
| Renewable Feedstocks | Designing synthetic pathways from bio-based starting materials. | Reduced reliance on fossil fuels and improved long-term sustainability. |
Q & A
Basic: What are the key considerations for synthesizing [(2-Methoxy-3-pyridyl)methyl]azide to ensure high yield and purity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 3-chloromethyl-2-methoxypyridine) with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Key considerations include:
- Temperature Control: Maintain 50–60°C to balance reaction rate and side-product formation.
- Solvent Purity: Use anhydrous conditions to prevent hydrolysis of intermediates.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization removes unreacted azide or byproducts like triazenes.
- Monitoring: Thin-layer chromatography (TLC) tracks reaction progress, with Rf values calibrated using UV visualization .
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: The methoxy group appears as a singlet (~3.8–4.0 ppm for ¹H; ~55 ppm for ¹³C). The pyridine ring protons show distinct splitting patterns (e.g., doublets for H-4 and H-5). The azide’s methylene group (CH₂N₃) resonates at ~4.5–5.0 ppm (¹H) and ~40–45 ppm (¹³C).
- IR Spectroscopy: The azide stretch (N₃) appears as a sharp peak at ~2100–2150 cm⁻¹.
- Mass Spectrometry (MS): Molecular ion [M+H]⁺ matches the molecular formula (C₈H₉N₄O), with fragmentation patterns confirming the pyridine and azide moieties .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Explosivity Risk: Organic azides are shock-sensitive. Use small-scale reactions (<1 g) and avoid grinding or heating above 100°C.
- Ventilation: Conduct reactions in a fume hood to prevent inhalation of azide vapors.
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat.
- Waste Disposal: Quench residual azides with sodium nitrite (NaNO₂) in acidic conditions to form inert nitrogen gas .
Advanced: How does the methoxy group influence the azide’s reactivity in click chemistry?
Methodological Answer:
The electron-donating methoxy group increases electron density on the pyridine ring, stabilizing transition states in copper-catalyzed azide-alkyne cycloaddition (CuAAC). This accelerates reaction rates compared to non-substituted analogs. Kinetic studies using UV-Vis spectroscopy (monitoring triazole formation at 250–300 nm) reveal a 20–30% rate enhancement in aprotic solvents like DMSO .
Advanced: How can side products (e.g., triazenes) be minimized during synthesis?
Methodological Answer:
- Low-Temperature Reactions: Perform substitutions at 0–5°C to suppress triazene formation.
- Catalyst Optimization: Add catalytic iodide (KI) to enhance NaN₃ reactivity, reducing reaction time.
- Workup Procedures: Quench excess NaN₃ with aqueous NH₄Cl before extraction to prevent byproduct retention .
Advanced: What computational methods predict the stability of this compound in solvents?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation effects. Polar solvents like ethanol stabilize the azide via hydrogen bonding (ΔG solvation ~ -5 kcal/mol), while non-polar solvents (toluene) increase decomposition risks. Molecular dynamics simulations further validate shelf-life predictions .
Advanced: How do steric effects impact regioselectivity in Huisgen cycloaddition?
Methodological Answer:
The methoxy group at position 2 creates steric hindrance, favoring 1,4-triazole regioisomers over 1,5-products in CuAAC. X-ray crystallography of reaction products confirms >90% regioselectivity when bulky alkynes (e.g., propargyl alcohol) are used .
Advanced: How does catalyst choice affect CuAAC efficiency?
Methodological Answer:
- Cu(I) Catalysts (e.g., CuBr): Provide faster kinetics (t₁/₂ < 10 min) but require stabilizing ligands (e.g., TBTA) to prevent Cu oxidation.
- Ru Catalysts (e.g., Cp*RuCl): Enable strain-promoted azide-alkyne cycloaddition (SPAAC) without copper, useful in biological systems. Comparative HPLC studies show Cu(I) achieves >95% conversion vs. 70–80% for Ru .
Advanced: What challenges arise in scaling up synthesis, and how are they resolved?
Methodological Answer:
- Heat Dissipation: Use jacketed reactors with cooling to prevent exothermic runaway.
- Batch vs. Flow Chemistry: Continuous flow systems improve mixing and temperature control, reducing azide decomposition. Pilot studies show 85% yield at 100 g scale vs. 75% in batch .
Advanced: How can this azide be functionalized for pharmaceutical applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
